molecular formula C15H18N4O4S2 B11275069 2-(2-acetamidothiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide

2-(2-acetamidothiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide

Cat. No.: B11275069
M. Wt: 382.5 g/mol
InChI Key: BNBMLAIYHSRLSW-UHFFFAOYSA-N
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Description

2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a complex organic compound that features a thiazole ring, an acetamido group, and a sulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a halogenated acetic acid derivative with thiourea, followed by cyclization.

    Acetamidation: The thiazole intermediate is then reacted with acetic anhydride to introduce the acetamido group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acetamido group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfamoylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding: It can be used to study protein-ligand interactions.

Medicine

    Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals, particularly antibiotics and anti-inflammatory agents.

    Diagnostics: It can be used in diagnostic assays due to its ability to bind specific biomolecules.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with metal ions, while the acetamido and sulfamoylphenyl groups can form hydrogen bonds with proteins or enzymes. This allows the compound to inhibit enzyme activity or disrupt protein-protein interactions, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole-4-acetic acid: This compound shares the thiazole ring but lacks the acetamido and sulfamoylphenyl groups.

    Ethyl 2-(2-aminothiazol-4-yl)acetate: Similar structure but with an ester group instead of the acetamido group.

    Cefotiam Dihydrochloride: An antibiotic that contains a thiazole ring but has a different overall structure.

Uniqueness

2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both acetamido and sulfamoylphenyl groups allows for diverse interactions with biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C15H18N4O4S2

Molecular Weight

382.5 g/mol

IUPAC Name

2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

InChI

InChI=1S/C15H18N4O4S2/c1-10(20)18-15-19-12(9-24-15)8-14(21)17-7-6-11-2-4-13(5-3-11)25(16,22)23/h2-5,9H,6-8H2,1H3,(H,17,21)(H2,16,22,23)(H,18,19,20)

InChI Key

BNBMLAIYHSRLSW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CS1)CC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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